1-methyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-3-carboxamide
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Description
1-methyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-3-carboxamide is a useful research compound. Its molecular formula is C17H17F3N6O and its molecular weight is 378.359. The purity is usually 95%.
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Biological Activity
The compound 1-methyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-3-carboxamide (hereafter referred to as "the compound") is a complex organic molecule notable for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C18H17F3N4O2S, with a molecular weight of approximately 410.42 g/mol. It features a trifluoromethyl group and a tetrahydrotriazolo moiety, which are often associated with enhanced biological activity.
Structural Formula
Anticancer Activity
Research has highlighted the compound's potential as an anticancer agent. For instance, derivatives of triazole and pyridine rings have shown significant antiproliferative effects against various cancer cell lines. A study evaluated the antiproliferative activity of synthesized compounds against breast, colon, and lung cancer cell lines. The highest activity was observed in compounds featuring similar structural motifs to the target compound .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
Compound Name | Cell Line | IC50 Value (µM) |
---|---|---|
Compound A | MCF-7 | 6.2 |
Compound B | HCT-116 | 43.4 |
Compound C | T47D | 27.3 |
The mechanism by which the compound exerts its biological effects may involve the inhibition of specific enzymes or pathways critical for cancer cell survival. For example, some triazole derivatives have been shown to act as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms .
Other Biological Activities
Beyond anticancer properties, the compound may exhibit antimicrobial activities due to its structural features. Triazole derivatives have been reported to possess significant antibacterial properties against various pathogenic bacteria .
Case Studies and Research Findings
Several studies have explored the biological activities of triazole derivatives similar to our compound:
- Synthesis and Evaluation : One study synthesized a series of fluorinated triazole derivatives and evaluated their antiproliferative activities against cancer cell lines. The results indicated that modifications in the triazole structure could lead to enhanced biological efficacy .
- Mechanistic Insights : Another research focused on the interaction of triazole derivatives with PARP enzymes, revealing that certain modifications could significantly improve selectivity and potency against cancer cells harboring BRCA mutations .
- Comparative Analysis : A comparative study on various triazole derivatives highlighted that those with trifluoromethyl substitutions demonstrated superior activity against specific cancer types compared to their non-fluorinated counterparts .
Properties
IUPAC Name |
1-methyl-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]indazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N6O/c1-25-12-5-3-2-4-11(12)15(24-25)16(27)21-8-14-23-22-13-7-6-10(9-26(13)14)17(18,19)20/h2-5,10H,6-9H2,1H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDLBEHMGNIRIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)NCC3=NN=C4N3CC(CC4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.